molecular formula C₁₆H₁₃N₅O₂S B1146607 Cardionogen 2 CAS No. 578755-52-9

Cardionogen 2

Cat. No.: B1146607
CAS No.: 578755-52-9
M. Wt: 339.37
InChI Key:
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Mechanism of Action

Target of Action

Cardionogen 2 primarily targets cardiac progenitor cells . These cells are essential for heart development and function. They have the ability to differentiate into various types of cells that make up the heart, including cardiomyocytes, which are the muscle cells responsible for the contractile function of the heart .

Mode of Action

This compound interacts with its targets, the cardiac progenitor cells, by modulating the Wnt signaling pathway . The Wnt signaling pathway is a complex network of proteins best known for their roles in embryogenesis and cancer, but also involved in normal physiological processes in adult animals. This compound inhibits Wnt/β-catenin-dependent transcription in murine embryonic stem cells and zebrafish embryos . This inhibition of the Wnt signaling pathway results in the promotion of cardiogenesis during and after gastrulation .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the Wnt signaling pathway . By inhibiting this pathway, this compound promotes the expansion of cardiac progenitor cells, leading to an increase in the number of cardiomyocytes . This results in myocardial hyperplasia, or an enlargement of the heart due to an increase in the number of cells .

Pharmacokinetics

These properties play a crucial role in determining the bioavailability of a compound, which is the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The molecular effect of this compound is the inhibition of Wnt/β-catenin-dependent transcription . On a cellular level, this results in the expansion of cardiac progenitor cells and an increase in the number of cardiomyocytes . This leads to myocardial hyperplasia, or an enlargement of the heart due to an increase in the number of cells .

Action Environment

Environmental factors can influence the action, efficacy, and stability of a compound. Additionally, the biological environment, including the presence of other cells and signaling molecules, can influence how this compound interacts with its targets .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cardionogen 2 involves the formation of a triazolothiadiazole core structure. The synthetic route typically starts with the reaction of 3,4-dimethoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with 2-pyridinecarboxylic acid hydrazide under cyclization conditions to yield the triazolothiadiazole core. The reaction conditions often involve the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and may require heating to facilitate the cyclization process .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions: Cardionogen 2 primarily undergoes substitution reactions due to the presence of reactive functional groups such as the triazolothiadiazole core and the dimethoxyphenyl moiety. It can also participate in oxidation and reduction reactions under appropriate conditions .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with modified functional groups, while oxidation and reduction reactions can lead to the formation of oxidized or reduced analogs of this compound .

Properties

IUPAC Name

6-(3,4-dimethoxyphenyl)-3-pyridin-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N5O2S/c1-22-12-7-6-10(9-13(12)23-2)15-20-21-14(18-19-16(21)24-15)11-5-3-4-8-17-11/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEWRLQUBVOVSGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN3C(=NN=C3S2)C4=CC=CC=N4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

578755-52-9
Record name 578755-52-9
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